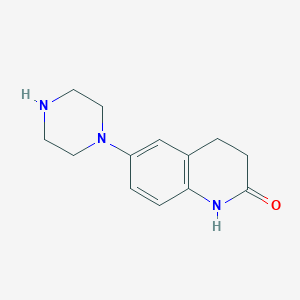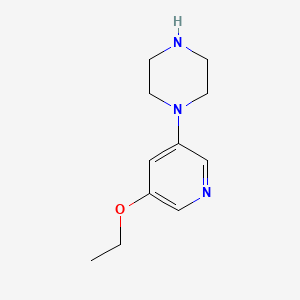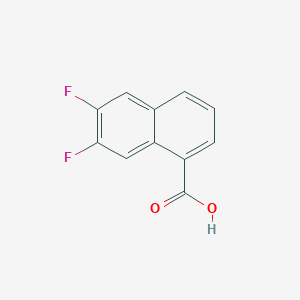
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that contains both a quinolinone and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring is particularly noteworthy as it is a common structural motif in many biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone and piperazine derivatives, which can have different biological activities and properties.
科学研究应用
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, leading to modulation of their activity. This can result in various pharmacological effects, such as anxiolytic or antipsychotic activities. The quinolinone moiety can also interact with enzymes and other proteins, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
3-(1-piperazinyl)-1,2-benzothiazole: This compound also contains a piperazine ring and is known for its antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar heterocyclic structure and are studied for their pharmacological use.
Uniqueness
6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of the quinolinone and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
6-piperazin-1-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-4-1-10-9-11(2-3-12(10)15-13)16-7-5-14-6-8-16/h2-3,9,14H,1,4-8H2,(H,15,17) |
InChI 键 |
FSQOWYCPSKDQHL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3 |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![RuCl2[(S)-xylbinap][(S)-daipen]](/img/structure/B1640775.png)


![[(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate](/img/structure/B1640787.png)


